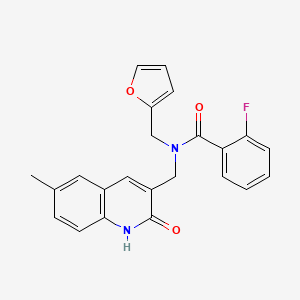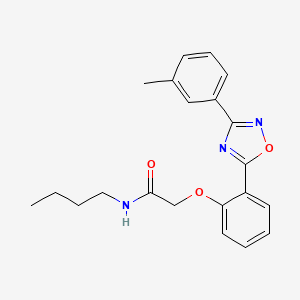
N-(2-ethoxy-5-(indolin-1-ylsulfonyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxy-5-(indolin-1-ylsulfonyl)phenyl)acetamide, also known as EIPA, is a chemical compound that has been widely studied for its potential use in various scientific research applications. EIPA is a selective inhibitor of the Na+/H+ exchanger (NHE), which is a membrane protein that regulates intracellular pH and plays a crucial role in various physiological processes.
Mecanismo De Acción
N-(2-ethoxy-5-(indolin-1-ylsulfonyl)phenyl)acetamide selectively inhibits the NHE, which is a membrane protein that regulates intracellular pH by exchanging extracellular Na+ ions for intracellular H+ ions. By inhibiting the NHE, N-(2-ethoxy-5-(indolin-1-ylsulfonyl)phenyl)acetamide can prevent the intracellular acidification that occurs in various pathological conditions, such as ischemia, inflammation, and cancer. N-(2-ethoxy-5-(indolin-1-ylsulfonyl)phenyl)acetamide has also been shown to modulate the activity of various ion channels and transporters, including the voltage-gated potassium channel and the multidrug resistance protein.
Biochemical and Physiological Effects:
N-(2-ethoxy-5-(indolin-1-ylsulfonyl)phenyl)acetamide has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, modulation of ion channel activity, and regulation of intracellular pH. N-(2-ethoxy-5-(indolin-1-ylsulfonyl)phenyl)acetamide has also been shown to have anti-inflammatory and anti-oxidative properties, which may contribute to its therapeutic effects in various pathological conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-ethoxy-5-(indolin-1-ylsulfonyl)phenyl)acetamide has several advantages for lab experiments, including its selective inhibition of the NHE, its ability to modulate ion channel activity, and its potential use in various scientific research applications. However, N-(2-ethoxy-5-(indolin-1-ylsulfonyl)phenyl)acetamide also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on N-(2-ethoxy-5-(indolin-1-ylsulfonyl)phenyl)acetamide, including its potential use as a therapeutic agent in various pathological conditions, its optimization for drug delivery and pharmacokinetics, and its development as a diagnostic tool for intracellular pH regulation. Further studies are also needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of N-(2-ethoxy-5-(indolin-1-ylsulfonyl)phenyl)acetamide and to identify potential drug targets for future drug development.
Métodos De Síntesis
N-(2-ethoxy-5-(indolin-1-ylsulfonyl)phenyl)acetamide can be synthesized through a multistep process involving the reaction of 2-ethoxy-5-nitrobenzenesulfonic acid with indoline-1-carboxaldehyde to form the key intermediate, followed by reduction with sodium borohydride and subsequent acetylation with acetic anhydride. The final product is obtained after purification by column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-(2-ethoxy-5-(indolin-1-ylsulfonyl)phenyl)acetamide has been extensively studied for its potential use in various scientific research applications, including cancer research, cardiovascular research, and neuroscience research. In cancer research, N-(2-ethoxy-5-(indolin-1-ylsulfonyl)phenyl)acetamide has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, lung, and prostate cancer cells. In cardiovascular research, N-(2-ethoxy-5-(indolin-1-ylsulfonyl)phenyl)acetamide has been shown to improve cardiac function and reduce ischemia-reperfusion injury. In neuroscience research, N-(2-ethoxy-5-(indolin-1-ylsulfonyl)phenyl)acetamide has been shown to modulate synaptic transmission and plasticity.
Propiedades
IUPAC Name |
N-[5-(2,3-dihydroindol-1-ylsulfonyl)-2-ethoxyphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-3-24-18-9-8-15(12-16(18)19-13(2)21)25(22,23)20-11-10-14-6-4-5-7-17(14)20/h4-9,12H,3,10-11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOGGRLGZWDZFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-ethoxyphenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-methyl-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7717972.png)
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7717978.png)

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7717991.png)

![5-[(2-bromophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7718020.png)